Rivaroxaban M6

Description

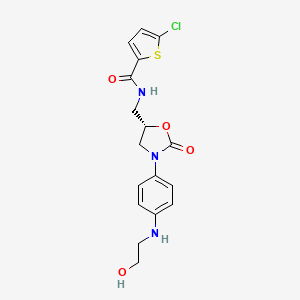

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c18-15-6-5-14(26-15)16(23)20-9-13-10-21(17(24)25-13)12-3-1-11(2-4-12)19-7-8-22/h1-6,13,19,22H,7-10H2,(H,20,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYGJDDTGJVQSP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936232-22-3 | |

| Record name | 5-Chloro-N-(((5S)-3-(4-((2-hydroxyethyl)amino)phenyl)-2-oxo-5-oxazolidinyl)methyl)-2-thiophenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936232223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLORO-N-(((5S)-3-(4-((2-HYDROXYETHYL)AMINO)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)-2-THIOPHENECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57733YY13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Identification and Structural Elucidation Methodologies for Rivaroxaban Metabolites, Including Rivaroxaban M6

Advanced Spectroscopic Techniques for Metabolite Characterization

Mass Spectrometry (MS) for Metabolite Identification and Profiling

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a cornerstone technique for metabolite identification, providing detailed structural information through fragmentation analysis. By inducing fragmentation of precursor ions, MS/MS generates characteristic fragment ions that can be used to deduce the structure of the metabolite.

Fragmentation Patterns: Rivaroxaban (B1684504) itself typically exhibits characteristic fragmentation patterns in MS/MS, often involving cleavage of the oxazolidinone ring and the chlorothiophene amide moiety orientjchem.orgnih.gov. For instance, precursor ions of Rivaroxaban (e.g., m/z 436.20) yield product ions such as m/z 145.0 and m/z 231.2, which are indicative of specific structural fragments orientjchem.orgnih.gov. These fragmentation pathways serve as a reference for identifying and characterizing related metabolites like M6.

Metabolite M6 Characterization: Studies have identified Rivaroxaban M6 (also referred to as RIV-M6) as a minor metabolite in biological samples, such as urine antecscientific.com. Its formation is hypothesized to involve methylation of a precursor metabolite, RIV-M5, potentially with simultaneous hydroxylation antecscientific.com. MS/MS analysis, often coupled with liquid chromatography (LC-MS/MS), allows for the detection of M6 based on its unique mass-to-charge ratio and fragmentation pattern, which would differ from the parent drug due to the proposed methylation. The chemical formula for this compound has been reported as C₁₇H₁₈ClN₃O₄S nih.gov.

Quadrupole Time-of-Flight (QTOF-MS) Techniques

Quadrupole Time-of-Flight (QTOF) mass spectrometry offers high-resolution mass measurements, providing accurate mass data that is crucial for determining the elemental composition of metabolites. When coupled with chromatographic separation techniques like Ultra-Performance Liquid Chromatography (UPLC), QTOF-MS (UPLC-QTOF-MS) becomes a powerful tool for comprehensive metabolite profiling and structural elucidation.

High-Resolution Mass Measurement: QTOF-MS instruments can accurately measure the mass-to-charge ratio (m/z) of ions, often to within a few parts per million (ppm). This precision allows researchers to distinguish between isobaric compounds and to confidently propose elemental formulas for detected metabolites, including M6.

Metabolite Profiling: In studies analyzing biological matrices like cell culture media or plasma, UPLC-QTOF-MS has been employed to detect and tentatively identify a range of Rivaroxaban metabolites. This technique can reveal the presence of M6 by identifying ions corresponding to its expected molecular weight, followed by fragmentation analysis (MS/MS) for structural confirmation mdpi.comx-mol.net.

Infrared (IR) and Ultraviolet-Visible (UV-VIS) Spectroscopy in Metabolite Analysis

While primarily used for the characterization of the parent drug, Infrared (IR) and Ultraviolet-Visible (UV-VIS) spectroscopy can also contribute to the structural confirmation of metabolites, particularly when used in conjunction with other techniques.

UV-VIS Spectroscopy: Rivaroxaban exhibits characteristic absorbance maxima in the UV-VIS spectrum, typically around 200 nm and 249 nm nih.govfrontiersin.org. These spectral fingerprints can be useful for detecting the presence of Rivaroxaban and potentially its metabolites if they retain similar chromophores. UV detection is commonly used as a detector in HPLC methods for quantitative analysis.

Chromatographic Separation Techniques for Metabolite Isolation and Purification

Chromatographic methods are essential for separating complex mixtures of drugs and their metabolites from biological matrices, enabling their subsequent detection and analysis.

HPLC is a widely applied technique for the separation, isolation, and quantification of Rivaroxaban and its metabolites. Various stationary phases and mobile phase compositions are employed to achieve optimal resolution.

Column Chromatography: Reversed-phase HPLC, utilizing C8 or C18 stationary phases, is commonly used. For instance, Nucleosil C8 and CN columns have been employed for separating Rivaroxaban and its metabolites inoncology.es. The mobile phase typically consists of buffered aqueous solutions and organic solvents like acetonitrile (B52724) or methanol.

Detection: HPLC systems are often coupled with UV detectors, set at wavelengths where Rivaroxaban and its metabolites absorb light (e.g., 249 nm) nih.govresearchgate.net, or directly interfaced with mass spectrometers (HPLC-MS/MS) for enhanced sensitivity and specificity orientjchem.orginoncology.es. Retention times for Rivaroxaban are typically in the range of 3-13 minutes depending on the specific method orientjchem.orgmdpi.comnih.gov.

UPLC represents an advancement over traditional HPLC, offering faster analysis times and higher resolution due to the use of smaller particle size columns and higher mobile phase pressures. This makes UPLC particularly well-suited for metabolite profiling, allowing for the separation of a greater number of metabolites within a single run.

Enhanced Separation: UPLC systems, such as the Acquity H-class UPLC, coupled with sensitive detectors like mass spectrometers (UPLC-MS/MS, UPLC-QTOF-MS), are routinely used for the comprehensive analysis of Rivaroxaban metabolites mdpi.comx-mol.nettandfonline.comscielo.br. The use of C18 columns with optimized mobile phases enables efficient separation of Rivaroxaban from its various metabolic products.

Metabolite Identification: UPLC-MS/MS and UPLC-QTOF-MS workflows facilitate the detection and tentative identification of metabolites like M6 by providing accurate mass and fragmentation data, often in complex biological samples mdpi.comx-mol.netdntb.gov.ua.

Radiochemical Tracing for Metabolite Detection and Quantification (e.g., [¹⁴C]Rivaroxaban Studies)

Radiolabeling studies, typically using [¹⁴C]Rivaroxaban, are indispensable for a complete understanding of drug metabolism and excretion. These studies allow for mass balance determination and the quantification of all drug-related material, including metabolites, regardless of their chemical structure or detectability by conventional analytical methods.

Mass Balance Studies: Following the administration of [¹⁴C]Rivaroxaban to subjects, radioactivity is measured in plasma, urine, and feces over time. These studies have shown that a significant portion of the administered dose is recovered as unchanged Rivaroxaban and its metabolites, with high recovery rates (over 90%) reported across species inoncology.esnih.govresearchgate.net.

Data Tables

Table 1: Key Spectroscopic and Chromatographic Data for Rivaroxaban

| Technique | Parameter | Value(s) | Reference(s) |

| UV-VIS | Max Absorbance Wavelength | 200 nm, 249 nm | nih.govfrontiersin.org |

| HPLC (C18) | Retention Time (approx.) | 3.12 - 12.20 min (method dependent) | orientjchem.orgmdpi.comnih.gov |

| UPLC (C18) | Retention Time (approx.) | 2.34 - 5.5 min (method dependent) | mdpi.comx-mol.net |

| MS/MS (Parent) | Precursor Ion (m/z) | 436.20 | orientjchem.orgnih.govscielo.br |

| MS/MS (Parent) | Fragment Ion(s) (m/z) | 145.0, 231.2 | orientjchem.orgnih.gov |

Table 2: Excretion Profile of Rivaroxaban and Metabolites

| Species | Route | Unchanged Rivaroxaban (% of dose) | Metabolites (% of dose) | Total Recovery (% of dose) | Reference(s) |

| Human | Renal | 36% | ~30% | 66% (total renal) | europa.euwvu.edufda.gov |

| Human | Fecal | 7% | ~21% | 28% (total fecal) | europa.euwvu.edufda.gov |

| Rat | Urinary | N/A (25% of radioactivity) | N/A | 25% (total urinary) | nih.govresearchgate.net |

| Rat | Fecal | N/A (67% of radioactivity) | N/A | 67% (total fecal) | nih.govresearchgate.net |

| Dog | Urinary | N/A (52% of radioactivity) | N/A | 52% (total urinary) | nih.govresearchgate.net |

| Dog | Fecal | N/A (43% of radioactivity) | N/A | 43% (total fecal) | nih.govresearchgate.net |

Note: Specific quantification of this compound as a percentage of the total dose in these tables is not consistently reported in the provided search snippets, but it is identified as a minor metabolite antecscientific.com.

The identification and characterization of this compound, a minor metabolite, rely heavily on advanced analytical techniques such as LC-MS/MS and UPLC-QTOF-MS. These methods provide the necessary sensitivity and specificity to detect and elucidate the structure of M6 based on its unique mass and fragmentation patterns, often in conjunction with radiolabeled studies for comprehensive mass balance. While UV-VIS and IR spectroscopy are foundational for parent drug characterization, they play a supporting role in metabolite analysis. HPLC and UPLC are indispensable for the separation and purification of metabolites, paving the way for their detailed investigation.

Biotransformation Pathways of Rivaroxaban and Formation of Its Metabolites, Including Rivaroxaban M6

In Vitro Metabolic Studies of Rivaroxaban (B1684504)

The metabolic fate of rivaroxaban has been extensively investigated using various in vitro systems to elucidate its biotransformation pathways and identify the enzymes responsible for its degradation. nih.govnih.gov These studies are crucial for understanding the compound's pharmacokinetics and providing a basis for in vivo safety and clinical evaluations. nih.gov The primary in vitro models employed include subcellular fractions like liver microsomes and cellular systems such as cultured hepatocytes. nih.govsemanticscholar.org These models have revealed that rivaroxaban is metabolized through two main pathways: cytochrome P450 (CYP)-mediated oxidative degradation and CYP-independent amide bond hydrolysis. researchgate.netnih.govnih.gov

The oxidative metabolism predominantly occurs on the morpholinone moiety of the rivaroxaban molecule. nih.govnih.govinoncology.es Key enzymes involved in this process are CYP3A4/3A5 and CYP2J2. researchgate.netnih.govmdpi.comlivermetabolism.com Studies indicate that CYP3A4 and CYP2J2 are responsible for approximately 18% and 14% of the total elimination of rivaroxaban, respectively. researchgate.netnih.govmdpi.com Research has also highlighted the significant, and potentially dominant, role of CYP2J2 in the hydroxylation of rivaroxaban. nih.govproquest.com

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying drug metabolism because they contain a high concentration of CYP enzymes. researchgate.netdls.com For rivaroxaban, incubations with liver microsomes from humans, rats, and dogs have been instrumental in identifying the initial oxidative metabolites. nih.govsemanticscholar.org

In these microsomal studies, the principal metabolic reactions observed were oxidative transformations. nih.gov The main pathway involves the hydroxylation of the morpholinone ring, leading to the formation of several key metabolites, including M-2, M-3, and M-8. nih.govsemanticscholar.orgresearchgate.net A minor pathway of hydroxylation on the oxazolidinone moiety to form M-9 was also identified. nih.govsemanticscholar.orgresearchgate.net Across all species tested, the metabolite M-2 was consistently found to be the primary metabolite formed in microsomal incubations. nih.govsemanticscholar.orgresearchgate.net Oxidative degradation of the morpholinone ring is also the pathway that produces the minor metabolite Rivaroxaban M6. nih.gov

The table below summarizes the primary metabolites of rivaroxaban that are formed in liver microsome incubations.

| Metabolite | Formation Pathway | Key Enzymes | Prevalence |

| M-2 | Hydroxylation of the morpholinone moiety | CYP3A4, CYP2J2 | Main metabolite in microsomes |

| M-3 | Hydroxylation of the morpholinone moiety | CYP3A4, CYP2J2 | |

| M-8 | Hydroxylation of the morpholinone moiety | CYP3A4, CYP2J2 | |

| M-9 | Hydroxylation of the oxazolidinone moiety | CYP3A4, CYP2J2 | Minor pathway |

| M-6 | Oxidative degradation of the morpholinone moiety | CYP450 enzymes | Minor metabolite |

While liver microsomes are excellent for studying Phase I (oxidative) metabolism, cultured hepatocytes provide a more comprehensive in vitro model. dls.com Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as necessary cofactors and transporters, allowing for the study of more complex metabolic sequences, including conjugation reactions. dls.com

When [14C]Rivaroxaban was incubated with cultured hepatocytes from rats, dogs, and humans, a more complete metabolite profile emerged. nih.govsemanticscholar.org The studies confirmed the initial oxidative pathways seen in microsomes, but also revealed subsequent metabolic steps. The primary metabolite observed in all hepatocyte incubations was M-1, which is a morpholinone ring-opened product formed by the further oxidation of M-2 (the main microsomal metabolite). nih.govsemanticscholar.orgnih.gov

Other metabolic pathways identified in hepatocytes include the hydrolysis of amide bonds. nih.govnih.gov Hydrolysis at the morpholinone ring produces metabolite M-7, while hydrolysis of the chlorothiophene amide moiety results in M-13 and M-15. nih.govresearchgate.net Furthermore, hepatocytes demonstrated Phase II conjugation activity, where M-13 was readily conjugated with glycine to form M-4. nih.govsemanticscholar.orgresearchgate.net

The table below details the key rivaroxaban metabolites identified in studies using cultured hepatocytes.

| Metabolite | Formation Pathway | Precursor | Prevalence in Hepatocytes |

| M-1 | Further oxidation of M-2 (opening of the morpholinone ring) | M-2 | Main metabolite in hepatocytes |

| M-2, M-3, M-8 | Hydroxylation of the morpholinone moiety | Rivaroxaban | |

| M-4 | Glycine conjugation of M-13 | M-13 | |

| M-7 | Amide hydrolysis at the morpholinone ring | Rivaroxaban | |

| M-13 | Amide hydrolysis at the chlorothiophene amide moiety | Rivaroxaban | |

| M-15 | Amide hydrolysis at the chlorothiophene amide moiety | Rivaroxaban |

A key objective of in vitro metabolic studies is to compare the metabolic profiles across different species to ensure that the animal models used in preclinical safety testing are relevant to humans. nih.gov For rivaroxaban, in vitro studies using both liver microsomes and hepatocytes have demonstrated a high degree of similarity in the metabolic pathways among rats, dogs, and humans. nih.govsemanticscholar.org

The metabolite profiles generated from these in vitro systems showed no major differences between the species investigated. nih.govsemanticscholar.orgresearchgate.net The main pathways—oxidative degradation of the morpholinone moiety and amide hydrolysis—were consistent across all three species. nih.govinoncology.es This strong correlation between preclinical species and humans supports the use of rat and dog models for safety assessment. The similarity observed in vitro also correlates well with in vivo findings, where unchanged rivaroxaban was the major compound in plasma across all species, with no major pharmacologically active circulating metabolites detected. nih.govinoncology.esdoi.org

The following table provides a comparative summary of rivaroxaban metabolism across species based on in vitro findings.

| Metabolic Feature | Rat | Dog | Human |

| Main Oxidative Pathway | Hydroxylation of morpholinone moiety | Hydroxylation of morpholinone moiety | Hydroxylation of morpholinone moiety |

| Main Microsomal Metabolite | M-2 | M-2 | M-2 |

| Main Hepatocyte Metabolite | M-1 | M-1 | M-1 |

| Amide Hydrolysis Pathway | Present | Present | Present |

| Overall In Vitro Profile | Similar to human | Similar to human | N/A |

Preclinical Pharmacokinetics and Disposition of Rivaroxaban Metabolites Focusing on M6 As a Minor Metabolite

Metabolite Formation Kinetics in Preclinical Models

An in vitro study using electrochemical methods to simulate metabolism suggested that the formation of a metabolite designated as RIV-M6 could potentially involve the methylation of its precursor, RIV-M5. doi.org However, it is important to note that this is a simulated pathway and may not fully represent the in vivo kinetics.

Excretion Pathways of Rivaroxaban (B1684504) Metabolites in Animal Models

Rivaroxaban and its metabolites are eliminated from the body through both renal and fecal/biliary routes, with notable species-specific differences in the primary pathway of excretion. frontiersin.orgeuropa.eu

In preclinical species, a significant portion of rivaroxaban and its metabolites is excreted via the kidneys. In dogs, renal excretion is a major pathway, accounting for approximately 52% of the total administered radioactive dose. inoncology.esfrontiersin.orgnih.gov The composition of the urinary exports includes both unchanged rivaroxaban and various metabolites. While specific quantitative data for M6 excretion in urine is scarce, it is understood to be a very minor component of the total renally excreted products.

The fecal and biliary routes represent another critical pathway for the elimination of rivaroxaban and its metabolites. In rats, this is the predominant route, with about 67% of the administered dose being excreted in the feces. inoncology.esfrontiersin.orgnih.gov In contrast, dogs excrete approximately 43% of the dose via the fecal/biliary pathway. inoncology.esfrontiersin.orgnih.gov This route clears both unabsorbed drug and metabolites that have been actively transported into the bile. As a minor metabolite, M6 cleared through this pathway would represent a very small fraction of the total fecal and biliary content.

Table 1: Excretion of Total Radioactivity after a Single Oral Dose of [14C]Rivaroxaban in Preclinical Models

| Species | Renal Excretion (% of Dose) | Faecal/Biliary Excretion (% of Dose) |

| Rat | 25 | 67 |

| Dog | 52 | 43 |

Data sourced from multiple studies. inoncology.esfrontiersin.orgnih.gov

Analytical Method Development and Validation for Rivaroxaban and Its Metabolites, Including Rivaroxaban M6, in Biological Matrices

Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high specificity, sensitivity, and reproducibility. mdpi.comresearchgate.net Although specific methods for Rivaroxaban (B1684504) M6 are not detailed, the general approach for Rivaroxaban and its other metabolites provides a framework for how such a method would be developed.

Sample Preparation Techniques (e.g., Protein Precipitation, Solid-Phase Extraction)

The initial and critical step in bioanalysis is the extraction of the analyte from the biological matrix. This process removes interferences and enriches the analyte. For Rivaroxaban and its metabolites, common techniques include:

Protein Precipitation (PPT): This is a straightforward and rapid method where a solvent like acetonitrile (B52724) or methanol is added to the plasma sample to precipitate proteins. plos.org After centrifugation, the supernatant containing the drug and metabolites is collected for analysis. plos.org This technique is often preferred for high-throughput analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE involves the use of an organic solvent to extract the analyte from the aqueous biological matrix. It can provide cleaner extracts than PPT. ijrpc.com

Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample preparation technique that can yield very clean samples and allows for pre-concentration of the analyte. researchgate.net It is, however, more time-consuming and costly than PPT or LLE. ijrpc.com

Chromatographic Conditions Optimization (e.g., Column Chemistry, Mobile Phase, Run Time)

Effective chromatographic separation is essential to distinguish the parent drug from its metabolites and endogenous interferences. For Rivaroxaban and its metabolites, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically employed.

Key optimized parameters for Rivaroxaban analysis that would be adapted for M6 include:

| Parameter | Typical Conditions for Rivaroxaban Analysis |

| Column Chemistry | C18 or C8 columns are commonly used. ijrpc.comnih.gov |

| Mobile Phase | A mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol). bohrium.comwjpmr.com |

| Elution Mode | Isocratic or gradient elution may be used to achieve optimal separation. ijrpc.comnih.gov |

| Flow Rate | Typically in the range of 0.4 to 1.5 mL/min. wjpmr.comnih.gov |

| Run Time | Modern methods aim for short run times, often under 5 minutes, to allow for high-throughput analysis. nih.gov |

Mass Spectrometry Parameters for Detection and Quantification (e.g., Ionization Mode, Multiple Reaction Monitoring)

Mass spectrometry provides the high selectivity and sensitivity needed for bioanalysis.

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Rivaroxaban and would be expected for M6 as well. nih.gov

Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive detection technique used in tandem mass spectrometry. It involves monitoring a specific precursor ion to product ion transition for the analyte. For Rivaroxaban, a common transition is m/z 436.1 → 145.0. researchgate.net The specific MRM transitions for Rivaroxaban M6 would need to be determined by infusing a pure standard of the metabolite into the mass spectrometer.

Method Validation Parameters for Bioanalytical Assays

Any bioanalytical method must be rigorously validated to ensure its reliability, as per guidelines from regulatory agencies like the FDA and EMA. jddtonline.inforjptonline.org

Selectivity and Specificity for Metabolite Quantification

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components. ijrpc.com This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and its internal standard. ijrpc.com For this compound, the method would need to demonstrate no significant interference from Rivaroxaban or other known metabolites.

Linearity and Calibration Range Determination

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response versus the concentration of the analyte over a specified range. For Rivaroxaban, linear ranges are typically established from low ng/mL to several hundred ng/mL in plasma. mdpi.comnih.govnih.gov The specific calibration range for this compound would depend on its expected concentrations in biological samples. The correlation coefficient (r²) of the calibration curve should ideally be ≥0.99. researchgate.net

Based on the scientific literature available, a comprehensive article focusing solely on the analytical method development and validation for the specific metabolite this compound cannot be generated.

The available research and validation studies predominantly focus on the parent compound, Rivaroxaban. While many analytical methods are developed to be "stability-indicating," meaning they can separate the parent drug from its metabolites and degradation products, the detailed validation data required for a complete analysis—such as precision, accuracy, limit of quantification, recovery, and stability—are consistently reported for Rivaroxaban itself, not individually for the M6 metabolite.

Therefore, the specific quantitative data and detailed research findings necessary to construct an article that adheres strictly to the requested outline for this compound are not present in the available search results. Information regarding the analytical characteristics of Rivaroxaban's metabolites is typically presented in the context of the parent drug's analysis, without the standalone, detailed validation metrics that would be required to fulfill your request.

Computational and in Silico Modeling Approaches in Rivaroxaban Metabolite Research

In Silico Prediction of Metabolite Structures and Pathways

In silico tools are extensively used to predict potential drug metabolites and their formation pathways, aiding in the early stages of drug discovery and development. These methods leverage algorithms, databases, and quantitative structure-activity relationship (QSAR) models to anticipate metabolic transformations. For Rivaroxaban (B1684504), these approaches have been employed to identify its metabolic fate.

Three primary metabolic pathways for Rivaroxaban have been identified: oxidative degradation of the morpholinone moiety, which represents the major pathway, and minor pathways involving the hydrolysis of the central amide bond and the lactam amide bond within the morpholinone ring nih.govinoncology.es. Specific metabolites detected in various biological matrices include M-1 (identified as the main metabolite in excreta across species), M-2 (formed via CYP3A4 and CYP2J2), and others such as M-5, M-8, M-10, M-11, and M-18 detected in endothelial cells nih.govinoncology.esmdpi.comfda.gov. While computational tools can predict these structures and pathways, specific in silico predictions for a metabolite designated "M6" for Rivaroxaban were not found in the reviewed literature.

Table 1: Identified Rivaroxaban Metabolites and Key Metabolic Pathways

| Metabolite ID | Primary Pathway/Detection | Reference |

| M-1 | Main metabolite in excreta (rats, dogs, humans); Oxidative degradation of morpholinone moiety (major pathway) | nih.govinoncology.es |

| M-2 | Formed via CYP3A4 and CYP2J2 | fda.gov |

| M-5 | Detected in HUVECs | mdpi.com |

| M-8 | Detected in HUVECs | mdpi.com |

| M-10 | Detected in HUVECs | mdpi.com |

| M-11 | Detected in HUVECs | mdpi.com |

| M-18 | Detected in HUVECs | mdpi.com |

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful in silico tool that integrates anatomical, physiological, and biochemical data with drug-specific properties to simulate drug absorption, distribution, metabolism, and excretion (ADME) in the body researchgate.netbiopharmaservices.com. PBPK models are crucial for predicting drug behavior in various populations, understanding drug-drug interactions (DDIs), and evaluating the impact of disease states on drug clearance. For Rivaroxaban, PBPK models have been developed and validated to predict its PK profile and the influence of various factors on its disposition.

Rivaroxaban's clearance is influenced by both hepatic metabolism, primarily mediated by CYP3A4 and CYP2J2, and renal excretion, involving transporters like P-glycoprotein (P-gp) and Organic Anion Transporter 3 (OAT3) nih.govnih.govnih.gov. PBPK models incorporate these elimination pathways to simulate drug concentrations in different body compartments and predict how factors like renal or hepatic impairment, or concomitant medication use, might alter its PK nih.govnih.govnih.gov.

Integration of In Vitro Metabolism Data into PBPK Models

The development of robust PBPK models relies heavily on the integration of in vitro data. Key parameters for Rivaroxaban's PBPK models are derived from in vitro metabolism and transport kinetic assays. This includes data on enzyme kinetics (e.g., Km, Vmax for CYP enzymes), intrinsic clearance values, transporter expression levels, and inhibition or induction potential of co-administered drugs. For instance, in vitro studies characterizing the inhibitory effects of various compounds on CYP3A4, CYP2J2, P-gp, and OAT3 are critical for simulating DDIs and predicting changes in Rivaroxaban exposure nih.govmdpi.comresearchgate.netresearchgate.net.

Table 2: Key Enzymes and Transporters in Rivaroxaban Disposition and their Role in PBPK Modeling

| Enzyme/Transporter | Role in Rivaroxaban Disposition | Inhibitory Potential | Reference(s) |

| CYP3A4 | Major hepatic metabolic pathway | Inhibited by amiodarone, ketoconazole, erythromycin, etc. | nih.govnih.govnih.govresearchgate.netjacc.org |

| CYP2J2 | Hepatic metabolic pathway | Inhibited by amiodarone, etc. | nih.govnih.govnih.govresearchgate.netjacc.org |

| P-glycoprotein (P-gp) | Renal excretion (efflux transporter) | Inhibited by amiodarone, dronedarone, etc. | nih.govnih.govnih.govmdpi.comresearchgate.netjacc.orgsimulations-plus.com |

| Organic Anion Transporter 3 (OAT3) | Renal excretion (uptake transporter) | Inhibited by ketoconazole, etc. | nih.govnih.govnih.govresearchgate.netsimulations-plus.com |

Molecular Modeling of Coagulation Pathways and Drug-Target Interactions

Rivaroxaban exerts its anticoagulant effect by directly inhibiting activated Factor X (FXa), a critical enzyme in the coagulation cascade frontiersin.orgsci-hub.seplos.orgnih.govfrontiersin.orgresearchgate.net. Molecular modeling techniques, such as molecular dynamics simulations and binding free energy calculations, are employed to elucidate the intricate interactions between Rivaroxaban and its target protein, FXa. These studies provide atomic-level insights into the binding mechanisms, identify key residues involved, and guide the design of novel FXa inhibitors with improved potency and selectivity.

Table 3: Key Aspects of Molecular Modeling in Rivaroxaban-FXa Interaction Studies

| Interaction Site/Method | Key Residues Involved | Significance | Reference(s) |

| S1 Pocket | Tyr99, Phe174, Trp215, Asp189, Gly219 | Primary binding site for Rivaroxaban's chlorothiophene moiety | frontiersin.orgsci-hub.sejlu.edu.cn |

| S4 Pocket | Tyr99, Phe174, Trp215, Asp189, Gly216 | Primary binding site for Rivaroxaban's morpholinone moiety; crucial for binding affinity | frontiersin.orgsci-hub.sejlu.edu.cn |

| 99-loop | Tyr99 | Affects S4 pocket conformation and binding specificity | frontiersin.orgjlu.edu.cn |

| 170-loop | Phe174 | Mutation (F174A) can disrupt S4 pocket and destabilize binding | sci-hub.sejlu.edu.cn |

| 215-strand | Trp215 | Hydrophobic effect important for inhibitor binding | frontiersin.orgjlu.edu.cn |

| Molecular Dynamics Simulation | Various residues | Analyzes dynamic interactions and binding modes | frontiersin.orgsci-hub.senih.govjlu.edu.cn |

| MM-PBSA Calculations | Various residues | Calculates binding free energy | frontiersin.orgjlu.edu.cn |

| Thrombin Generation Modeling | N/A (system-level simulation) | Assesses efficacy and compares anticoagulants | plos.orgnih.govnih.gov |

| Molecular Docking | N/A (computational prediction) | Explores mechanisms of drug-drug interactions | plos.org |

Compound List

Rivaroxaban

Rivaroxaban M-1

Rivaroxaban M-2

Rivaroxaban M-5

Rivaroxaban M-8

Rivaroxaban M-10

Rivaroxaban M-11

Rivaroxaban M-18

Factor Xa (FXa)

Cytochrome P450 (CYP) enzymes (CYP3A4, CYP2J2, CYP2C8)

P-glycoprotein (P-gp)

Organic Anion Transporter 3 (OAT3)

Mechanistic Investigations of Transporter Involvement in Rivaroxaban and Metabolite Disposition

Role of P-glycoprotein (P-gp) in Rivaroxaban (B1684504) Transport

P-glycoprotein (P-gp), also known as ABCB1, is an efflux transporter that plays a significant role in the absorption, distribution, and elimination of various drugs. Research indicates that Rivaroxaban itself is a substrate for P-gp genome.jp. This interaction suggests that P-gp can mediate the efflux of Rivaroxaban from cells, potentially influencing its pharmacokinetic profile. Furthermore, studies have identified P-gp as one of the active transporters involved in the renal clearance of Rivaroxaban nih.gov. The involvement of P-gp in renal excretion implies that transporter activity could impact the rate at which Rivaroxaban is eliminated from the body.

Regarding Rivaroxaban M6, specific investigations detailing its direct substrate status for P-gp are not extensively documented in the available literature. While M6 is recognized as a minor but active metabolite of Rivaroxaban nih.gov, its precise interaction with P-gp, whether as a substrate, inhibitor, or inducer, has not been a primary focus of detailed mechanistic studies.

Emerging Research and Future Directions for Rivaroxaban M6 Metabolite Studies

Comprehensive Metabolic Profiling of Minor Metabolites (including M6)

While unchanged rivaroxaban (B1684504) is the main component found in plasma across species, comprehensive metabolic profiling aims to identify and quantify the full spectrum of metabolites, including those present in trace amounts. nih.gov The metabolism of rivaroxaban proceeds via three primary pathways: the oxidative degradation of the morpholinone moiety, which is the major pathway, and two minor pathways involving the hydrolysis of the central amide bond and the lactam amide bond in the morpholinone ring. nih.gov

Modern metabolomic approaches, utilizing techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS), are being employed to create a comprehensive metabolite profile in response to rivaroxaban administration. peerj.comnih.gov These untargeted studies analyze biological samples, such as plasma, to detect a wide array of metabolites that are differentially expressed after drug intake. peerj.comnih.gov For instance, one study identified seven metabolites that were altered under rivaroxaban treatment, affecting pathways related to lipid and glycosylphosphatidylinositol biosynthesis. nih.gov This type of global metabolic profiling is essential for discovering and characterizing minor metabolites like M6 and understanding their potential biological relevance and pathways. peerj.comcore.ac.uk

Table 1: Identified Metabolic Pathways of Rivaroxaban

| Metabolic Pathway | Description | Significance |

|---|---|---|

| Oxidative Degradation | Involves the morpholinone moiety of the rivaroxaban molecule. nih.gov | Major pathway for rivaroxaban metabolism. nih.gov |

| Amide Hydrolysis (Central) | Cleavage of the central amide bond. nih.gov | Minor pathway. nih.gov |

| Amide Hydrolysis (Lactam) | Cleavage of the lactam amide bond within the morpholinone ring. nih.gov | Minor pathway. nih.gov |

Elucidation of Specific Enzymatic Systems for Less Characterized Metabolites (e.g., M6)

A significant portion of rivaroxaban's metabolism is mediated by cytochrome P450 (CYP) enzymes. researchgate.net While the general involvement of the CYP system is known, a key area of ongoing research is the precise identification of the specific enzymes and isoforms responsible for the formation of each metabolite, particularly the less characterized ones like M6.

The primary metabolic routes for rivaroxaban are the oxidative degradation of the morpholinone moiety and, to a lesser extent, hydrolysis of amide bonds. nih.gov Identifying the specific enzymatic systems involved in these transformations for minor metabolites is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. researchgate.net Future research will likely focus on in vitro studies using recombinant human CYP enzymes and other enzyme systems to pinpoint the catalysts for the formation of M6 and other minor degradation products.

Advanced Analytical Strategies for Trace Metabolite Quantification

The quantification of trace-level metabolites like M6 in complex biological matrices such as plasma and urine presents a significant analytical challenge. researchgate.net This requires highly sensitive and selective analytical methods. researchgate.net The development of such methods is a cornerstone of advancing research into minor metabolites.

Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have become the gold standard for this purpose. researchgate.netnih.govresearchgate.net These methods offer superior sensitivity and specificity, with some achieving lower limits of quantification in the picogram-per-milliliter range, which is essential for bioanalytical applications. researchgate.netresearchgate.net Method development focuses on optimizing sample preparation techniques, such as protein precipitation or liquid-liquid extraction, and chromatographic conditions to ensure accurate and reliable measurement of low-concentration analytes. researchgate.net

Table 2: Advanced Analytical Methods for Rivaroxaban and Metabolite Quantification

| Analytical Technique | Common Application | Key Features | Reference |

|---|---|---|---|

| RP-HPLC | Quantification in pharmaceutical and biological matrices. | Utilizes C18 columns; detection limits around 8.3 ng/mL. | researchgate.net |

| UPLC-MS/MS | Therapeutic drug monitoring in human plasma and urine. | High sensitivity and short run times (e.g., 3 minutes); can quantify down to 0.5 ng/mL in plasma. | nih.gov |

| HILIC-UHPLC-MS/MS | Quantification in dried blood spots (DBS). | Accurate and precise in the 2.06–1000 ng/mL range; suitable for minimal invasive sampling. | researchgate.net |

Integration of Machine Learning and AI in Metabolite Research

For instance, ML models like Gradient Boosting, Random Forest, and Artificial Neural Networks (ANN) have been successfully used to predict the solubility of rivaroxaban in different solvent systems, which is crucial for formulation development. researchgate.netresearchgate.net ANNs have also been employed to optimize the formulation of controlled-release osmotic tablets. nih.gov In metabolite research, these computational tools can be applied to analyze complex metabolomics data, identify patterns, and predict the formation of various metabolites under different physiological conditions. AI can also help in analyzing biomarker responses to therapy, distinguishing between patient populations, and enhancing the understanding of how drug treatment affects metabolic pathways. sbc.org.br

Table 3: Applications of Machine Learning in Rivaroxaban Research

| AI/ML Model | Application Area | Objective | Reference |

|---|---|---|---|

| Artificial Neural Network (ANN) | Formulation Development | To train a model for optimizing controlled-release osmotic tablets. | nih.gov |

| Light Gradient Boosting (LGB) | Solubility Prediction | To accurately predict rivaroxaban solubility based on temperature, mass fraction, and solvent type. | researchgate.net |

| AdaBoost Models | Solubility Optimization | To predict solubility in mixed solvent systems for bioavailability enhancement. | researchgate.net |

| Various ML Models | Biomarker Analysis | To distinguish patient subpopulations and analyze biomarker behavior under rivaroxaban treatment. | sbc.org.br |

In Vitro Toxicity Assessment of Rivaroxaban Degradation Products

A critical aspect of drug safety is understanding the potential toxicity of not just the parent drug but also its metabolites and degradation products. tandfonline.comnih.gov Forced degradation studies are conducted to generate these products by exposing the drug to stress conditions such as acid, alkaline, oxidative, and photolytic environments. mdpi.com

The resulting degradation products are then assessed for their toxic potential using in vitro models, commonly employing human cell lines like the hepatoblastoma HepG2 line. tandfonline.comresearchgate.net Cytotoxicity is evaluated through various assays, including MTT reduction and neutral red uptake, while genotoxicity can be assessed using methods like the comet assay. nih.govtandfonline.comresearchgate.net Studies on rivaroxaban have found a direct relationship between the quantity of alkaline degradation products and increased cytotoxic potential, highlighting the importance of evaluating the toxicity of all compounds present in a pharmaceutical formulation. tandfonline.comresearchgate.net

Table 4: Summary of In Vitro Toxicity Findings for Rivaroxaban Degradation Products

| Stress Condition | Degradation Result | In Vitro Toxicity Finding (HepG2 cells) | Reference |

|---|---|---|---|

| Acid Hydrolysis (e.g., 1 M HCl) | 28% degradation of Rivaroxaban. | Not specified as the primary cytotoxic contributor. | researchgate.net |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | 25% degradation of Rivaroxaban. | Solutions showed significant induction of cell death; direct relationship between degradation products and higher cytotoxicity. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| UVC Radiation | 22% degradation of Rivaroxaban. | Not specified as the primary cytotoxic contributor. | researchgate.net |

| Oxidative Stress (H₂O₂) | Significant degradation. | The method was established as stability-indicating, separating the parent drug from degradation products. | mdpi.com |

Q & A

Q. What experimental designs are commonly used to evaluate Rivaroxaban's efficacy in venous thromboembolism (VTE) prevention?

Randomized controlled trials (RCTs) such as the EINSTEIN-DVT/PE studies employ non-inferiority designs comparing Rivaroxaban to standard therapies (e.g., enoxaparin followed by vitamin K antagonists). Key endpoints include VTE recurrence rates and bleeding events, with stratification for high-risk subgroups (e.g., cancer patients) . Observational studies supplement RCTs by analyzing real-world adherence and safety, using propensity score matching to address confounding variables .

Q. How is Rivaroxaban's bioavailability optimized in preclinical studies?

Methodologies include polymeric amorphous solid dispersion to enhance solubility and dissolution rates. For example, spray-drying techniques with hydrophilic polymers (e.g., HPMCAS) improve oral absorption, validated via in vitro dissolution testing and pharmacokinetic profiling in animal models . Statistical experimental design (e.g., Box-Behnken) optimizes formulation variables like polymer ratio and processing temperature .

Q. What analytical techniques are standard for Rivaroxaban quality control?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (e.g., DMSO-d6 solvent systems) confirms structural integrity, while mass spectrometry quantifies metabolites in pharmacokinetic studies .

Advanced Research Questions

Q. How can contradictions between RCTs and real-world data on Rivaroxaban's bleeding risks be resolved?

Meta-analyses of observational studies (e.g., comparing Rivaroxaban vs. apixaban) use pooled relative risks (RR) and heterogeneity metrics (I²) to reconcile discrepancies. For instance, a 2024 meta-analysis found apixaban had lower major bleeding risk (RR 0.68, 95% CI 0.61–0.76, I²=0%), highlighting the need for subgroup analyses by renal function and comedications . Sensitivity analyses and GRADE frameworks assess bias robustness .

Q. What advanced pharmacokinetic models predict Rivaroxaban exposure in special populations?

Population pharmacokinetic (PopPK) models incorporate covariates like age, weight, and renal function using nonlinear mixed-effects modeling (e.g., NONMEM). These models validate dose adjustments in renal impairment, supported by Bayesian forecasting for individualized therapy .

Q. How do methodological challenges in long-term post-authorization safety studies (PASS) impact Rivaroxaban research?

PASS programs face evolving research questions, such as off-label use in cancer-associated thrombosis. Adaptive protocols with staggered enrollment and dynamic statistical analysis plans address prescriber behavior variability and emerging safety signals . Data triangulation (e.g., claims databases + electronic medical records) enhances validity .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing Rivaroxaban's cost-effectiveness in different healthcare systems?

Markov models simulate lifetime costs and quality-adjusted life years (QALYs), incorporating real-world adherence data (e.g., 80.5% compliance in DVT patients ). Probabilistic sensitivity analyses test threshold variations (e.g., €35,000/QALY in Belgian settings ).

Q. How are compliance factors quantified in Rivaroxaban studies?

Retrospective cohort analyses use logistic regression to identify predictors of non-compliance (e.g., polypharmacy [OR=1.39] or cost [OR=1.43]). Time-to-discontinuation Cox models evaluate persistence, with covariates like diabetes and heart failure .

Data Contradiction and Synthesis

Q. What frameworks resolve conflicting efficacy data between Rivaroxaban and LMWH in cancer-associated VTE?

Comparative effectiveness research (CER) employs instrumental variable analysis to address unmeasured confounding in non-randomized studies. Pooled data from the EINSTEIN trials and registries show comparable efficacy (HR 0.94 for recurrence) but emphasize bleeding risk stratification .

Q. How do bioanalytical challenges affect Rivaroxaban metabolite quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope internal standards improves accuracy for metabolite M1/M2 detection. Matrix effects in plasma samples are mitigated via protein precipitation or solid-phase extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.